molecular formula C15H16N2O B1671948 INH14

INH14

カタログ番号: B1671948
分子量: 240.30 g/mol
InChIキー: CPCZNJSFVOOZOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

INH14の合成には、4-エチルフェニルイソシアネートとアニリンを制御された条件下で反応させることが含まれます。この反応は通常、ジクロロメタンやテトラヒドロフランなどの有機溶媒中で、室温からわずかに高温で起こります。 その後、再結晶化やカラムクロマトグラフィーなどの標準的な手法を使用して、生成物を精製します .

工業生産方法

This compoundの具体的な工業生産方法はあまり公表されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。 これには、より大きな容量で反応条件を最適化し、品質と収率の一貫性を確保し、工業規模の生産に適した精製技術を導入することが含まれます .

化学反応の分析

反応の種類

INH14は、尿素部分などの反応性官能基が存在するため、主に置換反応を起こします。 また、水素結合やその他の非共有結合相互作用にも参加することができ、これはその生物活性に不可欠です .

一般的な試薬と条件

主要な生成物

合成の主要な生成物は、this compoundそのものです。 場合によっては、反応していない出発物質や不完全な反応による副生成物が含まれる場合がありますが、通常は精製工程で除去されます .

科学研究への応用

This compoundは、特に化学、生物学、医学、産業の分野において、科学研究において幅広い用途があります。

科学的研究の応用

Key Mechanistic Insights:

  • Inhibition of TLR Signaling : INH14 inhibits TLR2-mediated inflammatory activity and affects related pathways such as TLR4 and IL-1R signaling .
  • IC50 Values : The compound exhibits low IC50 values—8.97 μM for IKKα and 3.59 μM for IKKβ—indicating its potency as an inhibitor .

Inflammation Studies

This compound has been extensively used in research to study inflammation mechanisms. It has shown efficacy in reducing TNFα production in various cell types upon stimulation by TLR ligands.

Case Study: Inhibition of TNFα Production

  • Experimental Setup : Human primary monocytes and mouse RAW264.7 macrophages were treated with this compound before stimulation with TLR2 ligands.
  • Results : A significant reduction in TNFα levels was observed, demonstrating the compound's potential as an anti-inflammatory agent .

Cancer Research

The anti-inflammatory properties of this compound are being explored for their implications in cancer therapy, particularly regarding its ability to inhibit NF-κB activity, which is often constitutively active in cancer cells.

Case Study: Ovarian Cancer Cells

  • Experimental Observations : Treatment with this compound led to a reduction in NF-κB activity and impaired wound-closing abilities of ovarian cancer cells, suggesting potential applications in cancer treatment strategies .

Drug Development

Given its selectivity and potency, this compound serves as a valuable tool compound in drug discovery aimed at developing novel anti-inflammatory and anti-cancer therapies.

作用機序

INH14は、Toll様受容体経路や核因子-κBシグナル伝達経路に関与する重要なキナーゼであるIKKαとIKKβの活性を阻害することで効果を発揮します。これらのキナーゼを阻害することで、this compoundは、炎症性サイトカインやその他の炎症性メディエーターの産生を減少させます。 この阻害は、TAK1/TAB1複合体の下流で起こり、IκBαの分解とそれに続く核因子-κBの活性化を防ぎます .

類似化合物の比較

類似化合物

    N-(4-メチルフェニル)-N'-フェニル尿素: 類似の構造をしていますが、エチル基の代わりにメチル基を持っています。

    N-(4-クロロフェニル)-N'-フェニル尿素: エチル基の代わりに塩素原子を持っています。

    N-(4-メトキシフェニル)-N'-フェニル尿素: エチル基の代わりにメトキシ基を持っています.

This compoundの独自性

This compoundは、IKKαとIKKβを特異的に阻害し、比較的低いIC50値(IKKαでは8.97μM、IKKβでは3.59μM)を示すため、ユニークです。 この特異性と効力は、IKK依存性炎症反応を研究し、潜在的な治療応用を探求するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

    N-(4-Methylphenyl)-N’-phenylurea: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-Chlorophenyl)-N’-phenylurea: Contains a chlorine atom instead of an ethyl group.

    N-(4-Methoxyphenyl)-N’-phenylurea: Features a methoxy group in place of the ethyl group.

Uniqueness of INH14

This compound is unique due to its specific inhibition of IKKα and IKKβ with relatively low IC50 values (8.97 μM for IKKα and 3.59 μM for IKKβ). This specificity and potency make it a valuable tool for studying the IKK-dependent inflammatory response and exploring potential therapeutic applications .

生物活性

INH14, chemically known as N-(4-Ethylphenyl)-N′-phenylurea, is a small-molecule urea derivative that has garnered attention for its potential as an anti-inflammatory agent. This compound primarily functions by inhibiting the IκB kinase (IKK) complex, particularly IKKα and IKKβ, which play critical roles in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is integral to various inflammatory responses and cellular processes.

  • Inhibition of TLR2-Mediated Signaling : this compound has been shown to inhibit the toll-like receptor 2 (TLR2) signaling pathway, which is crucial for mediating inflammatory responses. Studies indicate that this compound effectively reduces TNFα production in response to TLR2 stimulation in both human primary monocytes and mouse macrophages .
  • Targeting IKK Complex : The compound targets IKKα and IKKβ, leading to decreased degradation of IκBα, a protein that inhibits NF-κB. By preventing this degradation, this compound reduces NF-κB activation, thereby mitigating inflammation . Kinase assays have demonstrated that this compound exhibits IC50 values of 8.97 μM for IKKα and 3.59 μM for IKKβ, indicating its potency as an inhibitor .

In Vitro Studies

  • Cell Line Experiments : In HEK293 cells transfected with TLR2, treatment with this compound resulted in a significant decrease in NF-κB activity when stimulated with TLR ligands. This was evidenced by reduced luciferase activity in reporter assays .
  • Cytokine Production : ELISA assays showed that this compound treatment led to a reduction in TNFα secretion from macrophages after TLR stimulation, demonstrating its effectiveness in modulating cytokine production during inflammatory responses .

In Vivo Studies

  • Animal Models : In experiments involving C57BL/6J mice, intraperitoneal administration of this compound significantly lowered serum TNFα levels following lipopeptide-induced inflammation. The TNFα levels dropped from 231.1 ± 21.3 pg/mL to 115.8 ± 30.61 pg/mL after treatment with this compound . Notably, no adverse effects were observed in treated animals.

Ovarian Cancer Research

This compound has also been studied for its effects on ovarian cancer cells, where it was found to reduce the constitutive activity of NF-κB and impair the wound-healing ability of these cells. This suggests potential applications of this compound not only in inflammatory diseases but also in cancer therapy by targeting inflammatory pathways that contribute to tumor progression .

Data Summary

Study Type Findings IC50 (μM)
In VitroReduced TNFα production in macrophagesIKKα: 8.97
Decreased NF-κB activity in HEK293 cellsIKKβ: 3.59
In VivoLowered serum TNFα levels in mice post lipopeptide injection
Cancer ResearchImpaired wound healing and reduced NF-κB activity in ovarian cancer cells

特性

IUPAC Name

1-(4-ethylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCZNJSFVOOZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
INH14
Reactant of Route 2
Reactant of Route 2
INH14
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
INH14
Reactant of Route 4
Reactant of Route 4
INH14
Reactant of Route 5
Reactant of Route 5
INH14
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
INH14

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。